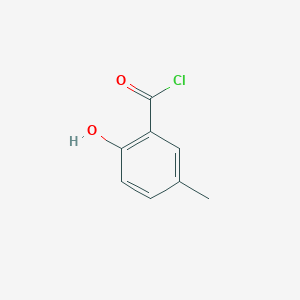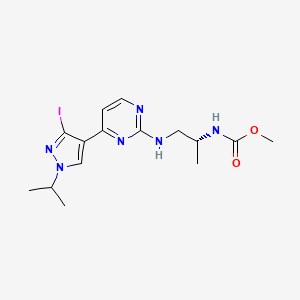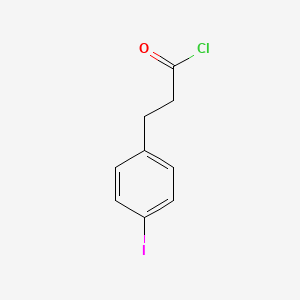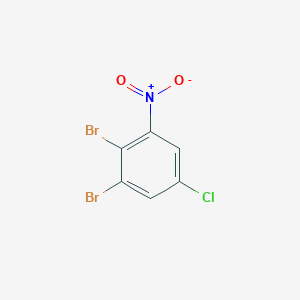
5-Chloro-2,3-dibromonitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dibromonitrobenzene: is an aromatic compound with the molecular formula C6H2Br2ClNO2 It is a derivative of benzene, substituted with chlorine, bromine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromonitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms to the benzene ring, often using bromine or bromine compounds in the presence of a catalyst.
Chlorination: Introduction of the chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Amines: From the reduction of the nitro group.
Hydroxylated Derivatives: From oxidation reactions.
Scientific Research Applications
Chemistry: : 5-Chloro-2,3-dibromonitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: : Research into the pharmacological properties of compounds derived from this compound is ongoing. It may serve as a precursor for the development of new therapeutic agents.
Industry: : In the materials science field, this compound is used in the development of advanced materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dibromonitrobenzene depends on its chemical interactions with other molecules. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The bromine and chlorine atoms also affect the compound’s reactivity and stability. These substituents can activate or deactivate the benzene ring towards electrophilic or nucleophilic attacks, depending on the reaction conditions.
Comparison with Similar Compounds
2,3-Dibromonitrobenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chloronitrobenzene:
2,4-Dibromonitrobenzene: Has a different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 5-Chloro-2,3-dibromonitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C6H2Br2ClNO2 |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
1,2-dibromo-5-chloro-3-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H |
InChI Key |
UQODRTJYQDHKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


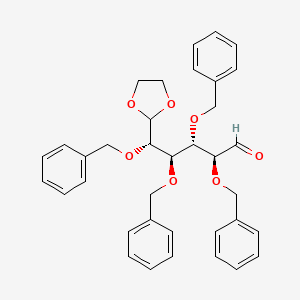
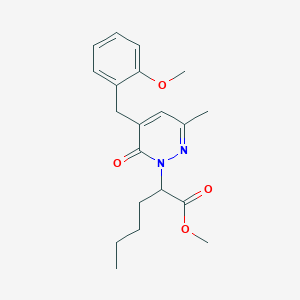
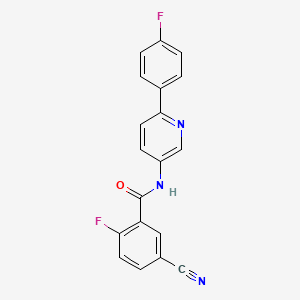
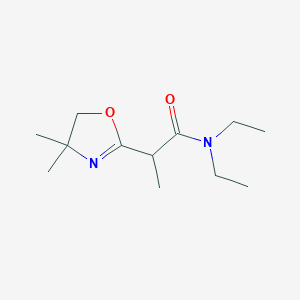
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)


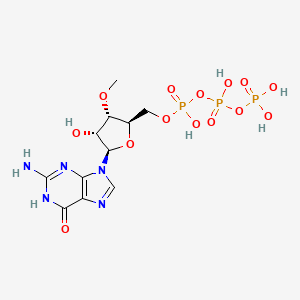
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
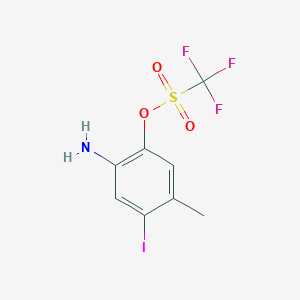
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
